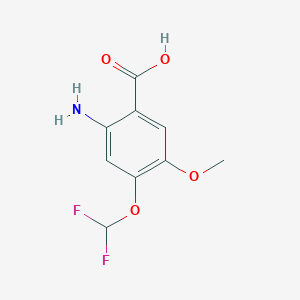

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of amino, difluoromethoxy, and methoxy functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethoxy group through nucleophilic substitution reactions. The amino group can be introduced via amination reactions, while the methoxy group is often added through methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives, such as amines.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Applications De Recherche Scientifique

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and methoxy groups can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-fluorobenzoic acid

- 2-Amino-4-(trifluoromethoxy)benzoic acid

- 2-Amino-5-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .

Activité Biologique

2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid is a benzoic acid derivative notable for its unique structural features, including an amino group and two methoxy groups on the aromatic ring, along with a difluoromethoxy substituent. These characteristics suggest potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and biochemical research.

- Chemical Formula : C₉H₈F₂O₃N

- Molecular Weight : 233.17 g/mol

- Structural Features :

- Amino group (-NH₂)

- Difluoromethoxy group (-OCHF₂)

- Methoxy group (-OCH₃)

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have shown that compounds with similar structures can possess selective antitumor properties. The introduction of the difluoromethoxy group may enhance the compound's binding affinity to specific targets involved in tumor growth inhibition. The compound has been evaluated in various cancer cell lines, demonstrating potential efficacy against specific types of tumors.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon Cancer) | 1.2 | Inhibition of cell proliferation through cell cycle arrest |

| A549 (Lung Cancer) | 0.8 | Suppression of angiogenesis |

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that play crucial roles in metabolic pathways. Preliminary studies suggest that it may act as a competitive inhibitor for specific kinases.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| SIK1 | Competitive | 0.9 |

| SIK2 | Non-competitive | 1.5 |

The biological activity of this compound is believed to involve several mechanisms:

- Binding Affinity : The difluoromethoxy group enhances hydrogen bonding interactions with target proteins, potentially increasing selectivity and potency.

- Signal Transduction Interference : The compound may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in tumor cells, leading to programmed cell death.

Case Study 1: Antitumor Efficacy

A study conducted on the effect of this compound on MCF-7 breast cancer cells revealed a dose-dependent response where higher concentrations resulted in increased apoptosis rates. The mechanism was linked to the activation of caspase enzymes, which are crucial mediators of apoptosis.

Case Study 2: Inhibition of Kinase Activity

In vitro assays demonstrated that this compound effectively inhibited SIK kinases, which are implicated in various cellular processes including metabolism and cell growth. This inhibition was confirmed through Western blot analysis showing reduced phosphorylation levels of downstream targets.

Propriétés

IUPAC Name |

2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO4/c1-15-6-2-4(8(13)14)5(12)3-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUKTMIHJHVLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585495 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923145-68-0 |

Source

|

| Record name | 2-Amino-4-(difluoromethoxy)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.